2-Chloro-5-hydroxymethylpyridine
Overview
Description
2-Chloro-5-hydroxymethylpyridine is a chemical compound with the empirical formula C6H6ClNO . It is used for the synthesis of various pharmaceutical compounds and can also be used for the synthesis of new neonicotinoid compounds .
Synthesis Analysis
The synthesis of 2-Chloro-5-hydroxymethylpyridine involves the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, resulting in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-hydroxymethylpyridine consists of a pyridine ring with a chlorine atom and a hydroxymethyl group attached to it .Chemical Reactions Analysis
2-Chloro-5-hydroxymethylpyridine is used as a building block in the synthesis of various other chemicals, such as dyes, pigments, and flavoring agents . It can also be used in the manufacturing of pesticide products .Physical And Chemical Properties Analysis
2-Chloro-5-hydroxymethylpyridine has a molecular weight of 143.57 . It has a melting point of 51-54 °C .Scientific Research Applications
Metabolism of Neonicotinoid Insecticides
One of the known applications of 2-Chloro-5-hydroxymethylpyridine is in the field of environmental science, particularly in the study of pesticide metabolism. The white-rot fungus Phanerochaete chrysosporium has been shown to metabolize chloropyridinyl-type neonicotinoid insecticides through an N-dealkylation reaction catalyzed by two cytochrome P450s .
Molecular Simulations
In computational chemistry, this compound is used in molecular simulations to understand its interactions and behavior at the molecular level. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce simulations that provide visualizations of how 2-Chloro-5-hydroxymethylpyridine behaves under different conditions .
Safety and Hazards
properties
IUPAC Name |
(6-chloropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXYBEXWMJZLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175880 | |
Record name | (6-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-hydroxymethylpyridine | |
CAS RN |
21543-49-7 | |
Record name | (6-Chloropyridin-3-yl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021543497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-hydroxymethyl pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Fusarium sp. strain CS-3 significant in the context of acetamiprid contamination?
A1: Fusarium sp. strain CS-3, a fungal strain isolated from soil [], exhibits a remarkable ability to degrade acetamiprid. This is significant because acetamiprid, a widely used neonicotinoid insecticide, poses environmental risks due to its persistence in soil and water systems. The study demonstrates that CS-3 can effectively utilize acetamiprid as its sole carbon source, indicating its potential for bioremediation of contaminated environments. []
Q2: Can you elaborate on the potential environmental benefits of utilizing Fusarium sp. strain CS-3?
A2: The research highlights that Fusarium sp. strain CS-3 can significantly reduce acetamiprid concentration in a controlled environment. [] This finding suggests its potential application in bioremediation strategies for contaminated soils and water resources. Further research is needed to explore large-scale applications and assess its effectiveness in different environmental conditions.
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